

2-Bromoisonicotinamide: A Versatile Heterocyclic Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromoisonicotinamide**

Cat. No.: **B1275101**

[Get Quote](#)

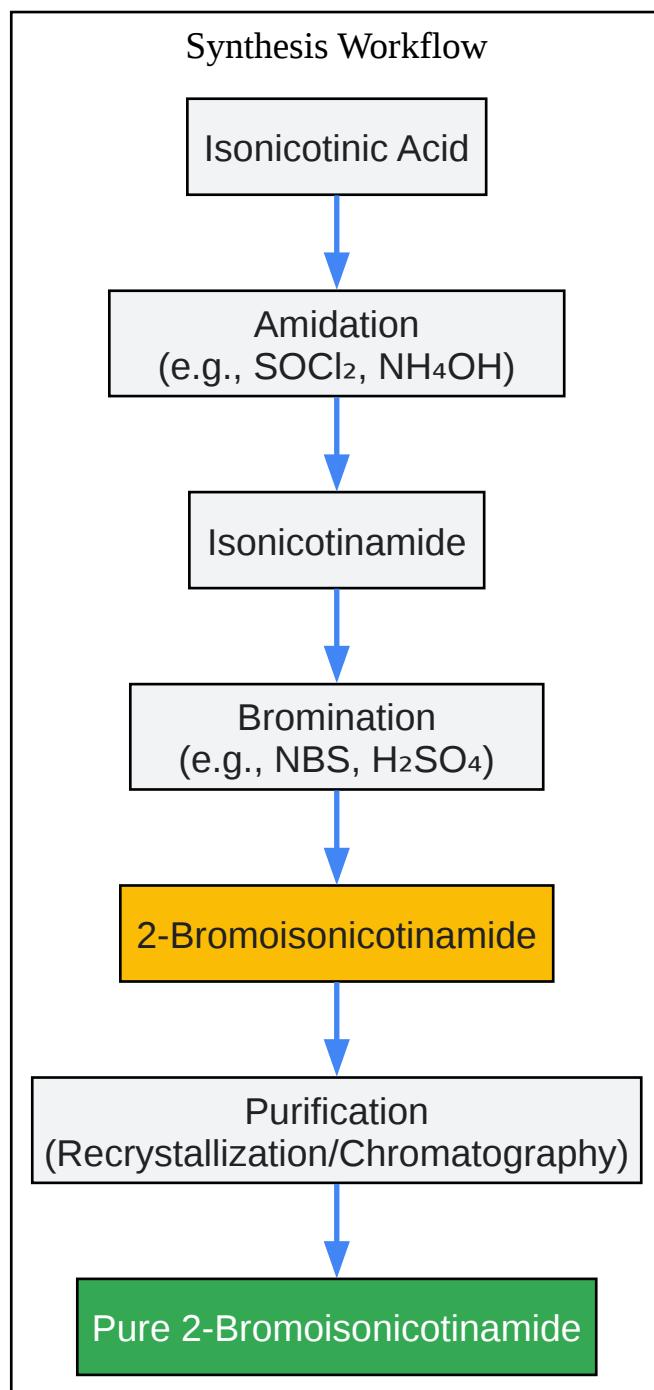
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoisonicotinamide, a halogenated pyridine derivative, has emerged as a pivotal heterocyclic building block in modern organic synthesis. Its strategic placement of a bromo substituent at the 2-position of the pyridine ring, ortho to the nitrogen atom, renders it an exceptionally versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity profile, coupled with the inherent biological relevance of the isonicotinamide scaffold, has positioned **2-bromoisonicotinamide** as a valuable tool in the fields of medicinal chemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and extensive applications in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable its effective utilization in research and development settings.

Chemical and Physical Properties

2-Bromoisonicotinamide is a stable, off-white to yellow solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1. The presence of the bromine


atom activates the C2 position for oxidative addition to palladium(0) catalysts, a critical step in many cross-coupling reactions.

Property	Value
CAS Number	29840-73-1
Molecular Formula	C ₆ H ₅ BrN ₂ O
Molecular Weight	201.02 g/mol
Melting Point	192°C
Appearance	Off-white to yellow solid
SMILES	NC(=O)c1ccnc(Br)c1
InChI Key	KCELTDZFDHPTBI-UHFFFAOYSA-N
Storage	Inert atmosphere, 2-8°C

Table 1: Physical and Chemical Properties of **2-Bromoisonicotinamide**

Synthesis of 2-Bromoisonicotinamide

While **2-bromoisonicotinamide** is commercially available, its synthesis in the laboratory is often achieved through the bromination of isonicotinamide or its precursors. A general workflow for its preparation is outlined below.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-Bromoisonicotinamide**.

Experimental Protocol: Synthesis from Isonicotinamide

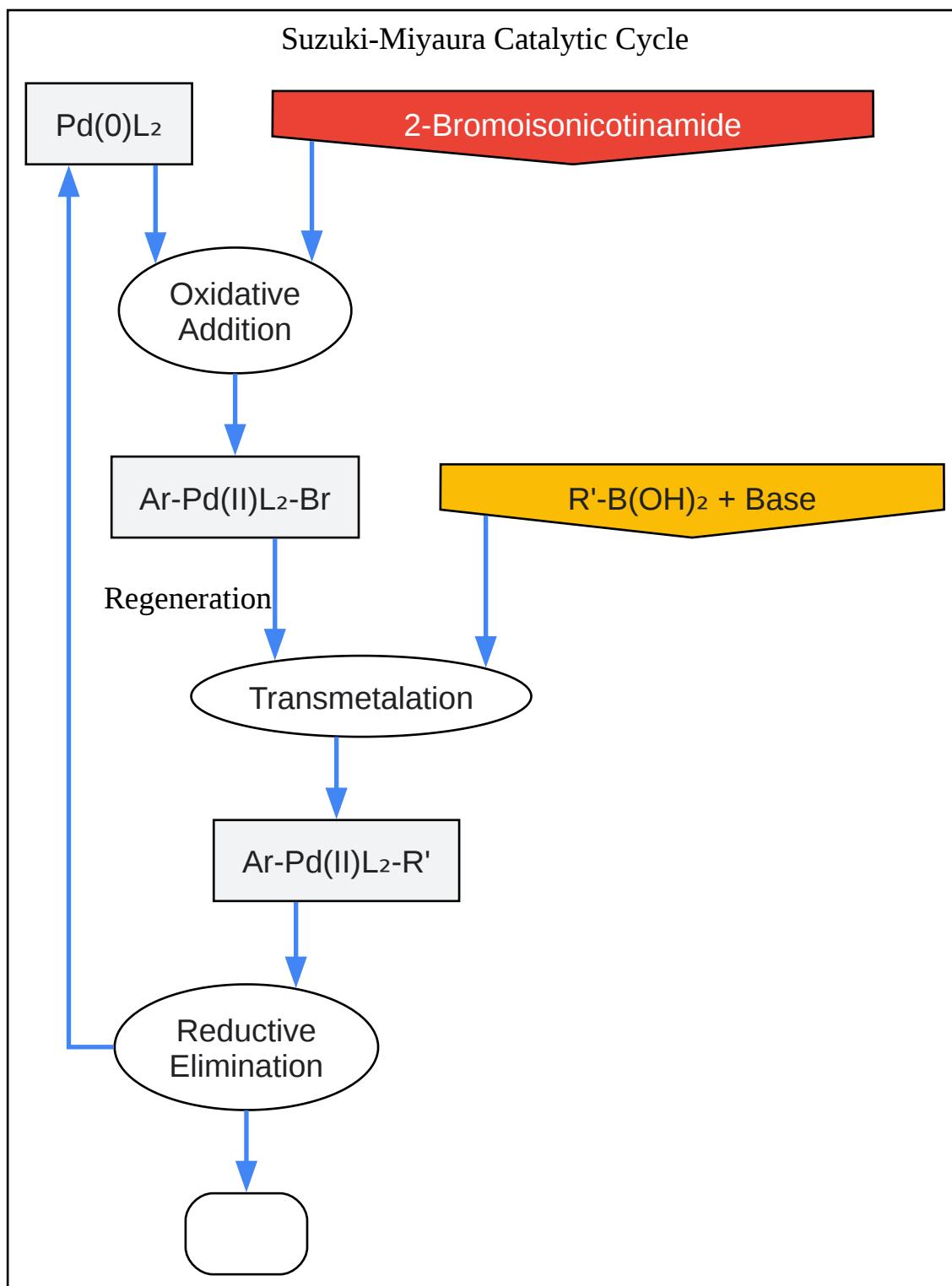
This protocol describes a representative procedure for the bromination of isonicotinamide.

Materials:

- Isonicotinamide
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid
- Sodium thiosulfate (saturated aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of isonicotinamide in concentrated sulfuric acid, add N-bromosuccinimide (1.1 - 1.3 equivalents) portion-wise at room temperature.
- Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extract the product with ethyl acetate (3 x volume).
- Combine the organic layers and wash with brine.


- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-bromoisonicotinamide** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Applications in Cross-Coupling Reactions

2-Bromoisonicotinamide is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between **2-bromoisonicotinamide** and a variety of organoboron compounds.^{[1][2][3]} This reaction is widely used to synthesize biaryl and heteroaryl structures.^[1]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions & Yields:

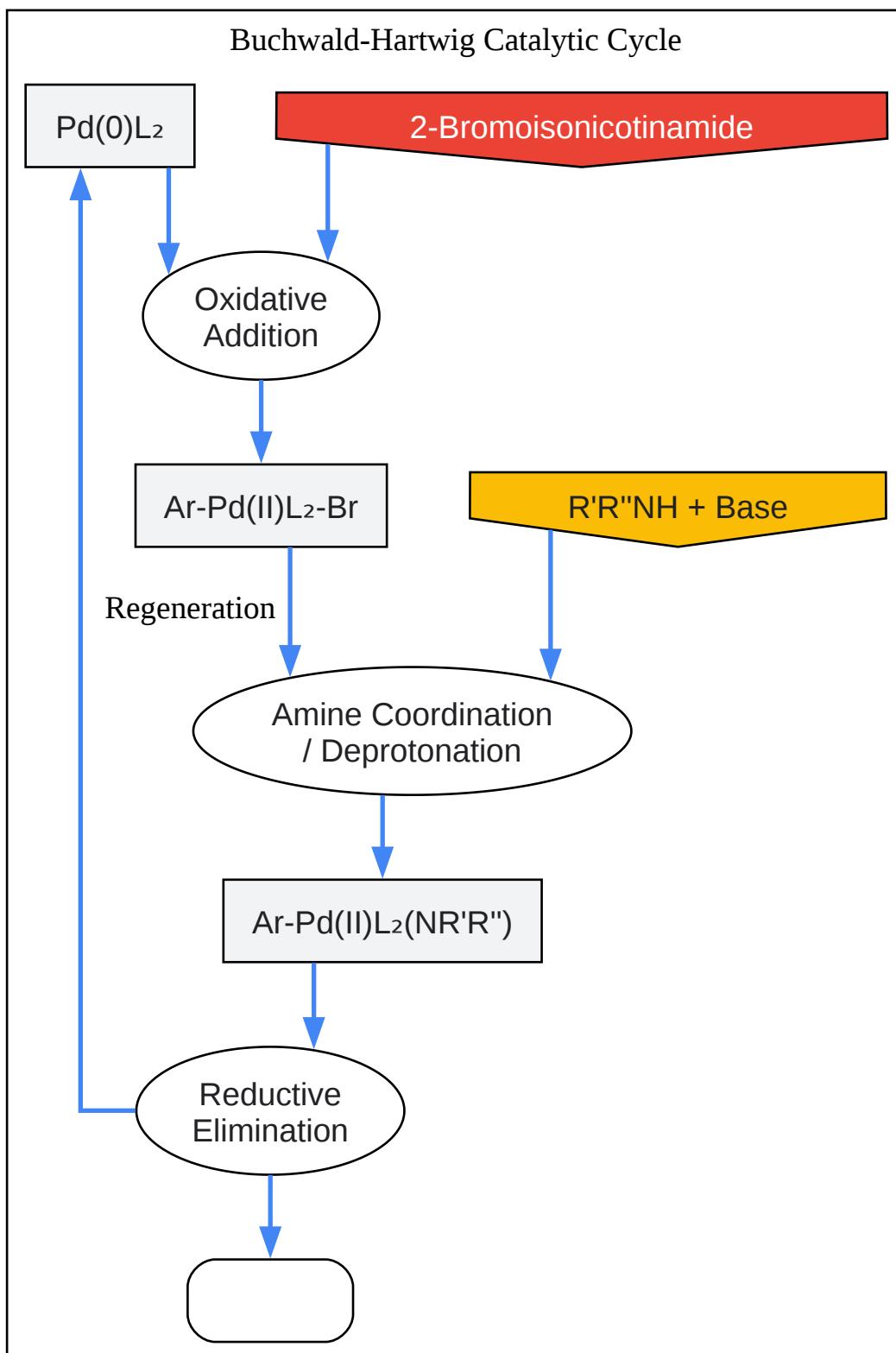
Parameter	Condition	Notes
Catalyst	Pd(PPh ₃) ₄ , Pd(OAc) ₂ /Ligand	1-5 mol% loading is typical.[3]
Ligand	SPhos, XPhos, P(t-Bu) ₃	Used with Pd(II) precursors.
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ , KF	Activates the organoboron species.
Solvent	Toluene/H ₂ O, Dioxane/H ₂ O, DMF	Biphasic systems are common.
Temperature	80 - 120 °C	Substrate dependent.
Atmosphere	Inert (Nitrogen or Argon)	Prevents catalyst degradation.
Typical Yield	55 - 95%	Highly dependent on substrates and conditions.[1] [4]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **2-bromoisonicotinamide** with an arylboronic acid.

Materials:

- **2-Bromoisonicotinamide** (1.0 equiv)
- Arylboronic acid (1.2 - 1.5 equiv)
- Pd(PPh₃)₄ (0.03 equiv)
- Potassium Carbonate (K₂CO₃) (3.0 equiv)
- Toluene/Water (4:1 v/v)
- Round-bottom flask or Schlenk tube


- Magnetic stirrer and heating mantle
- Condenser

Procedure:

- To a dry round-bottom flask or Schlenk tube, add **2-bromoisonicotinamide**, the arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$, to the flask under the inert atmosphere.
- Add the degassed toluene/water solvent mixture via syringe.
- Attach a condenser and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours.
- Monitor the reaction progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-arylisonicotinamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling **2-bromoisonicotinamide** with a wide range of primary and secondary amines.^{[5][6]} This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines.^{[5][7]}

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Typical Reaction Conditions & Yields:

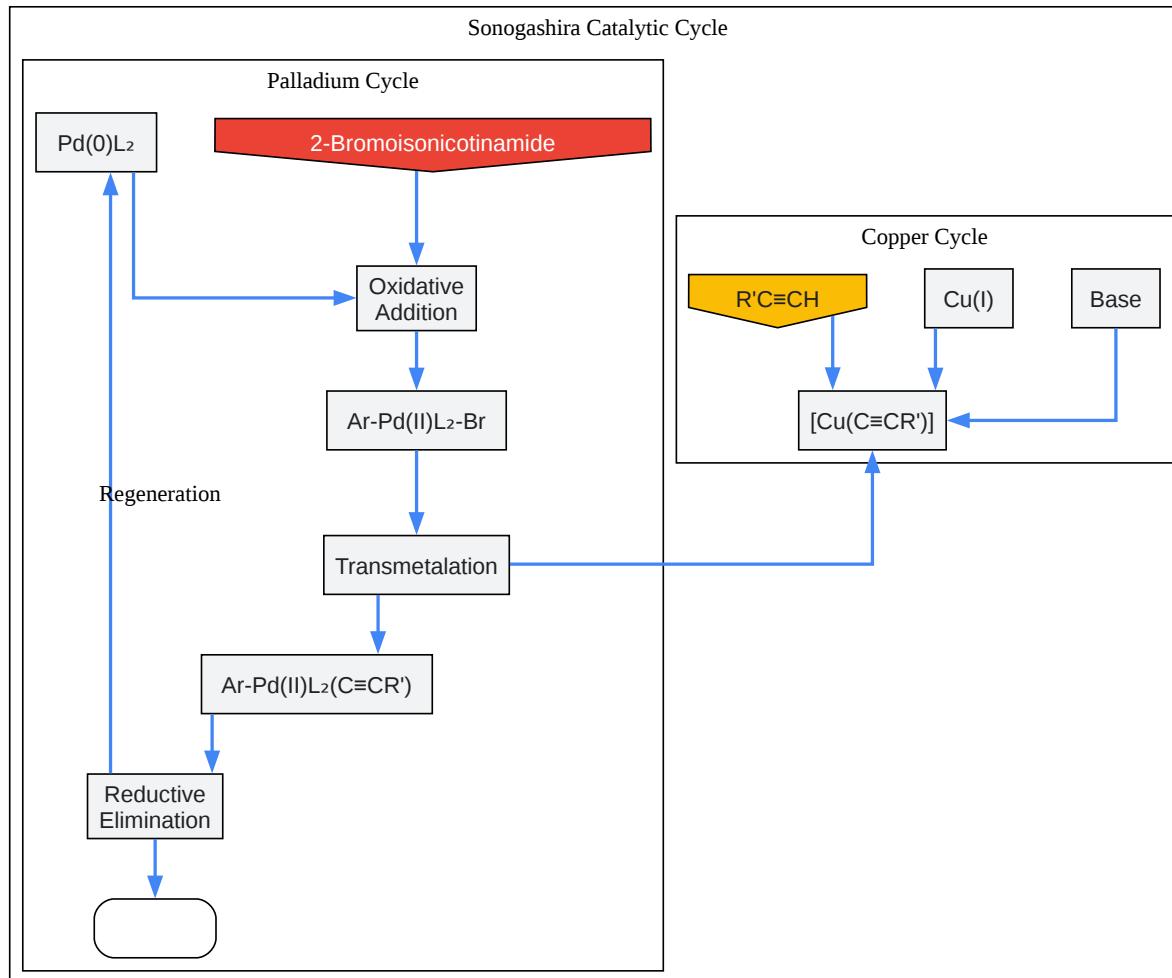
Parameter	Condition	Notes
Catalyst	Pd ₂ (dba) ₃ , Pd(OAc) ₂	Pre-catalysts requiring a ligand.
Ligand	BINAP, XPhos, dppf	Bulky, electron-rich phosphine ligands are preferred.
Base	NaOt-Bu, K ₃ PO ₄ , Cs ₂ CO ₃	Strong, non-nucleophilic bases are typically used.
Solvent	Toluene, Dioxane, THF	Anhydrous conditions are crucial.
Temperature	80 - 110 °C	Dependent on amine and aryl halide reactivity.
Atmosphere	Inert (Nitrogen or Argon)	Essential for catalyst stability.
Typical Yield	55 - 98%	Yields are generally high for a broad range of amines. [7]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of **2-bromoisonicotinamide**.

Materials:

- **2-Bromoisonicotinamide** (1.0 equiv)
- Amine (primary or secondary) (1.2 equiv)
- Pd₂(dba)₃ (0.01-0.05 equiv)
- XPhos (0.02-0.10 equiv)
- Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)


- Anhydrous Toluene
- Schlenk tube or sealed vial
- Magnetic stirrer and heating mantle

Procedure:

- To a dry Schlenk tube or sealed vial under an inert atmosphere, add **2-bromoisonicotinamide**, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
- Evacuate and backfill the vessel with argon or nitrogen.
- Add anhydrous toluene, followed by the amine coupling partner.
- Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
- Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired 2-aminoisonicotinamide derivative.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between **2-bromoisonicotinamide** and a terminal alkyne, providing a direct route to 2-alkynyl-substituted pyridines.[8][9][10] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]

[Click to download full resolution via product page](#)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Typical Reaction Conditions & Yields:

Parameter	Condition	Notes
Pd Catalyst	PdCl ₂ (PPh ₃) ₂ , Pd(PPh ₃) ₄	1-5 mol% loading.
Cu Co-catalyst	CuI	1-10 mol% loading.
Ligand	PPh ₃ , P(t-Bu) ₃	Often part of the Pd complex.
Base	Et ₃ N, DIPEA, Piperidine	Acts as both base and often as a solvent.
Solvent	THF, DMF, Toluene	Co-solvent with the amine base.
Temperature	Room Temperature to 100 °C	Dependent on substrate reactivity.
Atmosphere	Inert (Nitrogen or Argon)	Required to prevent oxidative homocoupling of the alkyne.
Typical Yield	72 - 96%	Generally high for a range of terminal alkynes.[9][10]

Table 4: Representative Conditions for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of **2-bromoisonicotinamide**.

Materials:

- **2-Bromoisonicotinamide** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- PdCl₂(PPh₃)₂ (0.03 equiv)
- Copper(I) iodide (CuI) (0.05 equiv)
- Triethylamine (Et₃N)

- Tetrahydrofuran (THF)
- Schlenk flask
- Magnetic stirrer

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2-bromoisonicotinamide**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Evacuate and backfill the flask with argon or nitrogen.
- Add a solution of the terminal alkyne in a mixture of THF and triethylamine.
- Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-isonicotinamide.

Application in Drug Discovery: PARP Inhibitors

The isonicotinamide core is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.^[11] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.^[11]

2-Bromoisonicotinamide and its derivatives are critical intermediates in the synthesis of potent PARP inhibitors, such as Niraparib.[\[11\]](#) The synthetic strategies often involve an initial cross-coupling reaction (e.g., Suzuki-Miyaura) at the C2 position, followed by further functionalization to construct the final complex molecule.

Structure-Activity Relationship (SAR) Insights: While specific SAR data for **2-bromoisonicotinamide** derivatives are proprietary, studies on analogous pyridine-based scaffolds provide valuable insights. The data in Table 5, from a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives, illustrates how modifications to a core pyridine structure, accessible through cross-coupling reactions, can significantly impact PARP-1 inhibitory activity.[\[11\]](#)

Compound ID	R Group	PARP-1 IC ₅₀ (nM)
1a	H	>1000
1b	Methyl	256.3 ± 25.1
1c	Ethyl	119.7 ± 11.5
1d	Propyl	8.6 ± 0.6
1e	Isopropyl	28.4 ± 2.9
1f	Cyclopropyl	45.2 ± 4.1
1g	Benzyl	158.6 ± 16.3

Table 5: SAR of Pyridine-Based PARP-1 Inhibitors (Analogues). Data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides.[\[11\]](#)

Conclusion

2-Bromoisonicotinamide is a highly valuable and versatile heterocyclic building block with broad applicability in modern organic synthesis. Its utility is primarily demonstrated through its successful participation in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which provide efficient routes to a wide range of functionalized pyridine derivatives. The importance of these derivatives is particularly highlighted in the field of drug discovery, where the isonicotinamide scaffold is a key component of targeted therapies such as PARP inhibitors. The detailed protocols and

quantitative data presented in this guide are intended to facilitate the effective use of **2-bromoisonicotinamide** by researchers and professionals in the chemical and pharmaceutical sciences, enabling the development of novel molecules with significant potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)₂/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromoisonicotinamide: A Versatile Heterocyclic Building Block for Chemical Innovation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275101#2-bromoisonicotinamide-as-a-heterocyclic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com